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bromodeoxyuridine (brdu) -

bromodeoxyuridine (brdu)

Catalog Number: EVT-8950309
CAS Number:
Molecular Formula: C9H11BrN2O5
Molecular Weight: 307.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bromodeoxyuridine, chemically known as 5-bromo-2'-deoxyuridine, is a synthetic nucleoside analogue of thymidine. It is widely utilized in biological research, particularly in studies focused on cell proliferation and DNA synthesis. Bromodeoxyuridine serves as a valuable tool in various experimental applications due to its ability to incorporate into newly synthesized DNA during the S phase of the cell cycle.

Source and Classification

Bromodeoxyuridine is classified as a nucleoside analogue, specifically a halogenated derivative of deoxyribonucleoside. Its structure closely resembles that of thymidine, differing only by the substitution of a bromine atom for the methyl group present in thymidine. This modification allows bromodeoxyuridine to be incorporated into DNA strands during replication, making it an essential compound in molecular biology and cancer research.

Synthesis Analysis

Methods of Synthesis

Bromodeoxyuridine can be synthesized through several chemical pathways, typically involving the bromination of deoxyuridine. The synthesis often requires controlled conditions to ensure purity and yield. Common methods include:

  1. Bromination Reaction: Deoxyuridine is treated with brominating agents under acidic or basic conditions, leading to the substitution of the 5-methyl group with a bromine atom.
  2. Purification Techniques: Post-synthesis, bromodeoxyuridine is purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to remove unreacted starting materials and by-products.

Technical Details

The synthesis process must be carefully monitored to prevent degradation of the nucleoside analogue. The final product is typically characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of bromodeoxyuridine is C10_{10}H12_{12}BrN2_2O5_5, with a molecular weight of approximately 307.1 g/mol. The structure consists of a pyrimidine ring with a bromine atom at the 5-position, replacing the methyl group found in thymidine.

  • Chemical Structure:
    BrdU Structure C10H12BrN2O5\text{BrdU Structure }\quad \text{C}_{10}\text{H}_{12}\text{BrN}_2\text{O}_5

This structural modification allows bromodeoxyuridine to mimic thymidine during DNA synthesis while also enabling specific detection through antibody binding.

Chemical Reactions Analysis

Reactions and Technical Details

Bromodeoxyuridine participates in several key reactions:

  1. Incorporation into DNA: During the S phase, proliferating cells incorporate bromodeoxyuridine into their DNA in place of thymidine. This incorporation can be detected using specific antibodies.
  2. Detection Methods: Following incorporation, various techniques such as immunohistochemistry, immunofluorescence, and flow cytometry are employed to visualize and quantify bromodeoxyuridine-labeled cells.

The detection process often involves denaturing the DNA using acid treatments, which allows antibodies to access the incorporated bromodeoxyuridine effectively.

Mechanism of Action

Process and Data

Bromodeoxyuridine's mechanism of action primarily revolves around its incorporation into DNA during replication. When cells enter the S phase:

  1. DNA Replication: As DNA polymerases synthesize new strands, they can mistakenly incorporate bromodeoxyuridine instead of thymidine due to structural similarity.
  2. Detection via Antibodies: Once incorporated, bromodeoxyuridine can be detected by antibodies specific for this analogue, allowing researchers to identify actively proliferating cells within a population.

This mechanism is crucial for studying cell cycle dynamics and understanding tumor growth in cancer research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bromodeoxyuridine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Bromodeoxyuridine is stable under normal laboratory conditions but should be protected from light to prevent degradation.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but may degrade under highly acidic or basic conditions.
Applications

Scientific Uses

Bromodeoxyuridine has numerous applications across various fields:

  1. Cell Proliferation Studies: It is extensively used to measure cell proliferation rates in vitro and in vivo by quantifying the incorporation of bromodeoxyuridine into newly synthesized DNA.
  2. Cancer Research: Researchers utilize bromodeoxyuridine to study tumor growth dynamics and evaluate the effects of therapeutic agents on cell proliferation.
  3. Microbial Studies: In environmental microbiology, bromodeoxyuridine can help identify microorganisms that utilize specific carbon substrates by tracking their growth through DNA labeling.
  4. Tissue Engineering: It is also applied in regenerative medicine to assess cell growth in engineered tissues.
Mechanistic Foundations of BrdU in DNA Replication and Cell Cycle Dynamics

Molecular Mechanisms of BrdU Incorporation During S-Phase DNA Synthesis

Bromodeoxyuridine (BrdU) is a thymidine analog where the methyl group of thymidine is substituted by a bromine atom. This structural modification enables BrdU to incorporate into newly synthesized DNA during the S-phase of the cell cycle. During DNA replication, cellular DNA polymerases cannot distinguish between thymidine and BrdU, leading to its random integration into replicating DNA strands instead of thymidine. This incorporation occurs exclusively during DNA synthesis, making BrdU a specific marker for proliferating cells [1] [7].

The kinetics of BrdU incorporation are cell-cycle-dependent. Cells traversing S-phase exhibit maximal BrdU uptake within 1–2 hours post-exposure, with incorporation efficiency directly proportional to DNA synthesis rates. Experimental studies using synchronized cell cultures reveal that BrdU-labeled DNA strands distribute asymmetrically during subsequent cell divisions: first-division metaphases show unifilar substitution (one chromatid labeled), while second-division metaphases display bifilar substitution (both chromatids labeled) [7]. This labeling pattern enables precise tracking of cell division histories.

Table: BrdU Incorporation Kinetics During Cell Cycle Progression

Cell Cycle PhaseBrdU IncorporationDetection WindowPrimary Application
G1NoneN/ABaseline control
SMaximal incorporation1–2 hours post-pulseProliferation indexing
G2/MNone (post-replication)N/ADivision tracking
Subsequent S-phasesProgressive dilutionUp to 2 years (in vivo)Long-term cell fate mapping

BrdU as a Thymidine Analog: Competitive Binding and Genomic Integration Specificity

The competitive binding affinity of BrdU for thymidine kinase—the rate-limiting enzyme in the nucleotide salvage pathway—underpins its specificity for genomic integration. BrdU undergoes phosphorylation to form BrdUTP, which competes with endogenous thymidine triphosphate (dTTP) for incorporation by DNA polymerases. Structural analyses demonstrate that the bromine atom in BrdU forms a weaker hydrogen bond with adenine compared to thymidine’s methyl group, subtly altering DNA helix stability without disrupting base-pairing rules (adenine still pairs with BrdU as it would with thymidine) [1] [9].

BrdU integration exhibits sequence-context dependence. Sites flanked by guanine-cytosine (GC) base pairs show higher incorporation efficiency than adenine-thymine (AT)-rich regions, attributed to localized DNA helix distortions caused by the bulky bromine moiety. Furthermore, bifilar substitution (BrdU in both DNA strands) amplifies helical instability compared to unifilar substitution, increasing susceptibility to DNA damage under certain conditions [9]. This sequence bias has practical implications: microorganisms with AT-rich genomes incorporate BrdU more readily than those with GC-rich genomes, potentially skewing microbial community analyses in environmental studies [1].

Table: Structural and Functional Comparison of BrdU vs. Thymidine

PropertyThymidineBrdUBiological Consequence
C5 substituentMethyl group (-CH₃)Bromine atom (-Br)Altered DNA helix stability
Hydrogen bondingStandardSlightly weakenedIncreased DNA strand break susceptibility
Polymerase affinityHighEquivalentCompetitive incorporation during synthesis
Genomic distributionUniformGC-flanking biasSequence-dependent integration efficiency
Metabolic activationThymidine kinaseSame pathwayPhosphorylation to triphosphate form

Epigenetic Modulation by BrdU: DNA Methylation and Gene Silencing Interference

Beyond its role as a replication marker, BrdU directly interferes with epigenetic regulatory mechanisms, particularly DNA methylation. The bromine atom in BrdU sterically hinders the access of DNA methyltransferases (DNMTs) to cytosine residues in CpG islands. This obstruction reduces de novo methylation and promotes passive demethylation during DNA replication, leading to the reactivation of epigenetically silenced genes. Research demonstrates that BrdU incorporation reverses silencing of endogenous retroviral elements and tumor suppressor genes by reducing CpG methylation density by 30–50% compared to non-incorporated controls [1] [4].

BrdU’s epigenetic effects extend to inducing cellular senescence in stem/progenitor cells. Neural stem cells exposed to a single pulse of BrdU exhibit upregulated senescence-associated β-galactosidase (SA-β-Gal), flattened morphology, and irreversible proliferation arrest—phenotypes consistent with premature senescence. These changes correlate with elevated p16ᴵᴺᴷ⁴ᵃ and p21ᴼᴵᴸ¹ expression, key regulators of the senescence pathway. Crucially, BrdU-treated cells resist apoptosis despite proliferation cessation, indicating activation of senescence-specific survival mechanisms [4].

Table: Epigenetic and Senescence-Associated Effects of BrdU

Biological ProcessBrdU-Induced AlterationMolecular MarkersFunctional Outcome
DNA methylationDNMT inhibition↓ 5-methylcytosine, ↓ DNMT1 bindingReactivation of silenced genes
HeterochromatinReduced stability↓ HP1α binding, ↑ H3K9 acetylationEuchromatin expansion
Senescence initiationCell cycle arrest↑ p16ᴵᴺᴷ⁴ᵃ, ↑ p21ᴼᴵᴸ¹, ↑ SA-β-GalIrreversible proliferation halt
Apoptosis resistanceSurvival pathway activation↓ Caspase-3, ↑ Bcl-2Long-term persistence of senescent cells

BrdU-Induced Chromosomal Aberrations: Sister Chromatid Exchange and Genomic Instability

BrdU incorporation increases genomic instability through replication-dependent mutagenesis and impaired DNA repair. The bromine atom in BrdU-labeled DNA sensitizes DNA strands to ultraviolet (UV) light and ionizing radiation, generating uracil radicals that promote single-strand breaks. During replication, these lesions evolve into double-strand breaks (DSBs) or misrepaired sites. Crucially, BrdU induces specific AT→GC transition mutations, confirmed through reversion assays in gpt reporter systems. This mutagenic signature arises from erroneous replication across BrdU-incorporated templates, where DNA polymerases preferentially insert guanine opposite BrdU instead of adenine [6] [9].

Chromosome-level aberrations manifest prominently as sister chromatid exchanges (SCEs)—reciprocal DNA swaps between identical chromatids. BrdU-labeled chromosomes exhibit 3–5-fold higher SCE frequencies than unlabeled controls, attributed to homologous recombination repair (HRR) activation at stalled replication forks. Additionally, BrdU exacerbates radiation-induced chromosomal damage under low-linear energy transfer (LET) conditions (e.g., X-rays) by converting base lesions into complex DSBs. However, high-LET radiation (e.g., carbon/iron ions) generates such severe clustered damage that BrdU incorporation provides no additional sensitization effect, underscoring the context-dependency of BrdU-induced genomic instability [9].

Table: Spectrum of BrdU-Induced Genomic Instability Events

Mutagenic OutcomeMolecular MechanismDetection MethodFrequency vs. Control
AT→GC transitionsErroneous guanine insertion opposite BrdUgpt gene reversion assays4–8 fold increase
Sister chromatid exchangesHRR activation at replication forksMetaphase chromosome harlequin staining3–5 fold increase
DNA double-strand breaksRadical-mediated cleavage at BrdU sitesγ-H2AX foci formation2–3 fold increase
Chromosomal deletionsMisrepair of DSBs or replication fork collapseMetaphase aberration scoring2 fold increase

The repair kinetics of BrdU-associated DNA damage are notably delayed. Cells with bifilar BrdU substitution show prolonged persistence of γ-H2AX foci—a marker of unrepaired DSBs—for over 6 hours post-irradiation, indicating compromised non-homologous end joining (NHEJ) and HRR efficiency. This repair defect underlies the cumulative chromosomal aberrations observed in BrdU-exposed cells across successive cell divisions [9].

Properties

Product Name

bromodeoxyuridine (brdu)

IUPAC Name

5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11BrN2O5

Molecular Weight

307.10 g/mol

InChI

InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)

InChI Key

WOVKYSAHUYNSMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O

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